molecular formula C10H10O4 B3142820 2-(3-formylphenoxy)propanoic Acid CAS No. 51264-77-8

2-(3-formylphenoxy)propanoic Acid

Cat. No. B3142820
CAS RN: 51264-77-8
M. Wt: 194.18 g/mol
InChI Key: RQNVJMDOWVHJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-formylphenoxy)propanoic Acid, also known as 3-formylsalicylic acid or salicylaldehyde-3-carboxylic acid, is an organic compound . It has a molecular formula of C10H10O4 and a molecular weight of 194.18 .


Molecular Structure Analysis

The molecular structure of 2-(3-formylphenoxy)propanoic Acid consists of a benzene ring conjugated to a propanoic acid . The InChI code for this compound is 1S/C10H10O4/c1-7(10(12)13)14-9-4-2-3-8(5-9)6-11/h2-7H,1H3,(H,12,13) .

Scientific Research Applications

Novel Materials and Chemical Synthesis

Phloretic acid, a compound similar to 2-(3-formylphenoxy)propanoic acid, has been explored as a renewable building block in the synthesis of polybenzoxazine. This acid enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. The synthesized materials exhibit thermal and thermo-mechanical properties suitable for various applications, highlighting phloretic acid's potential in material science (Trejo-Machin et al., 2017).

Bioactive Compounds and Medicinal Chemistry

The tender leaves of Eucommia ulmoides Oliv. contain phenolic compounds structurally related to 2-(3-formylphenoxy)propanoic acid. These compounds have shown anti-inflammatory effects, suggesting their potential for medicinal applications. The research enriches chemical knowledge of Eucommia ulmoides Oliv. leaves and lays a foundation for further exploration of their anti-inflammatory effects (Ren et al., 2021).

Photophysical Properties and Luminescence

A study involved synthesizing 1,3-bis(2-formylphenoxy)-2-propanol and grafting it to create hybrid materials with lanthanide ions, yielding compounds with promising photoluminescent properties. The research indicates the potential of such compounds in the development of new materials with enhanced luminescent intensities, longer lifetimes, and higher luminescent quantum efficiencies, which are desirable traits for various applications in materials science (Liu & Yan, 2008).

Safety and Hazards

The compound is classified under GHS07 and has the signal word ‘Warning’. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to avoid contact with skin, eyes, and clothing, and instructions for handling in case of ingestion or contact .

properties

IUPAC Name

2-(3-formylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(10(12)13)14-9-4-2-3-8(5-9)6-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNVJMDOWVHJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299532
Record name 2-(3-Formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51264-77-8
Record name 2-(3-Formylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51264-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Formylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-formylphenoxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-formylphenoxy)propanoic Acid
Reactant of Route 2
Reactant of Route 2
2-(3-formylphenoxy)propanoic Acid
Reactant of Route 3
Reactant of Route 3
2-(3-formylphenoxy)propanoic Acid
Reactant of Route 4
Reactant of Route 4
2-(3-formylphenoxy)propanoic Acid
Reactant of Route 5
Reactant of Route 5
2-(3-formylphenoxy)propanoic Acid
Reactant of Route 6
Reactant of Route 6
2-(3-formylphenoxy)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.